4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one

Medoxomil intermediate synthesis Process chemistry Impurity control

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one (CAS 209551-67-7), also referred to as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate, is a small-molecule heterocyclic intermediate (C₇H₈O₅, MW 172.13) belonging to the 1,3-dioxol-2-one class. It is the acetyl-protected form of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), the alcohol building block that constitutes the medoxomil promoiety used in FDA-approved ester prodrugs such as olmesartan medoxomil, azilsartan medoxomil, and faropenem medoxomil.

Molecular Formula C7H8O5
Molecular Weight 172.13 g/mol
Cat. No. B13427739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one
Molecular FormulaC7H8O5
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)COC(=O)C
InChIInChI=1S/C7H8O5/c1-4-6(3-10-5(2)8)12-7(9)11-4/h3H2,1-2H3
InChIKeyUHZFGTXFKBGFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one: A Critical Acetyl-Protected Medoxomil Intermediate for Angiotensin II Receptor Blocker (ARB) Synthesis and Prodrug Development


4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one (CAS 209551-67-7), also referred to as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate, is a small-molecule heterocyclic intermediate (C₇H₈O₅, MW 172.13) belonging to the 1,3-dioxol-2-one class . It is the acetyl-protected form of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), the alcohol building block that constitutes the medoxomil promoiety used in FDA-approved ester prodrugs such as olmesartan medoxomil, azilsartan medoxomil, and faropenem medoxomil [1]. The acetate ester serves as a strategically protected intermediate, enabling selective deprotection to the free alcohol for subsequent esterification with carboxylic acid-containing active pharmaceutical ingredients [2]. It is also catalogued as Azilsartan Impurity 13 in pharmaceutical impurity profiling [3].

Why 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one Cannot Be Replaced by Generic Analogs in Medoxomil-Focused Synthetic and Analytical Workflows


In medoxomil prodrug manufacturing and impurity profiling, the choice of protected intermediate directly impacts reaction selectivity, impurity profiles, and batch-to-batch consistency. The acetate protecting group in 4-[(acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one provides a controlled deprotection route to the free alcohol (DMDO-OH) under mild acidic conditions (e.g., IPA·HCl in isopropanol), a pathway not available with alternative halo or formate intermediates [1]. Meanwhile, the dioxol-2-one ring itself—once incorporated into the final prodrug—exhibits enzymatic hydrolysis kinetics and tissue-specific bioactivation patterns that differ fundamentally from other ester prodrug moieties such as pivoxil (pivaloyloxymethyl) or cilexetil [2]. Using an intermediate with a different oxidation state or protecting group introduces the risk of altered reactivity, new impurity formation, and regulatory divergence from established pharmacopoeial impurity specifications [3].

Quantitative Differentiation of 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one: Comparator-Anchored Evidence for Sourcing and Application Decisions


Acetate vs. Formate Intermediate: Higher Purity and Scalability in DMDO-OH Synthesis

In the patented process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), the acetate intermediate 4-[(acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one (compound IV) is generated by reacting the bromomethyl precursor with sodium acetate in DMF at 25–30 °C with catalytic KI, followed by acid hydrolysis using IPA·HCl in isopropanol to yield the target alcohol [1]. In contrast, prior art methods that employ potassium formate produce (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate (the formate ester analog), which requires refluxing in methanol and yields a product of lower purity. The acetate route avoids the use of acetonitrile at 60–65 °C required by the formic acid method disclosed in U.S. Patent 9,233,955B2, which operates at only 79% yield [1]. The acetate process provides a more cost-effective, scalable, and industrially feasible approach, with the acetate ester (IV) serving as an isolable, stable intermediate that can be purified before deprotection, thereby reducing downstream impurity burden in azilsartan medoxomil manufacturing [1].

Medoxomil intermediate synthesis Process chemistry Impurity control

Medoxomil (1,3-Dioxol-2-one) vs. Pivoxil (Pivaloyloxymethyl) Prodrug Moieties: Species-Independent Plasma Hydrolysis Advantage

In a head-to-head evaluation of ertapenem prodrugs, the bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (bis-medoxomil) ester prodrug was the only diester derivative that was rapidly hydrolyzed in plasma across multiple species, including rat, human, dog, and monkey [1]. In contrast, the corresponding bis-pivoxil (pivaloyloxymethyl) ester prodrug and diethyl ester prodrug showed markedly slower in vitro plasma hydrolysis rates [1]. While the diethyl ester eventually demonstrated >31% total oral absorption in dog by intraduodenal dosing, its slow in vitro plasma conversion limited its translational predictability [1]. The medoxomil promoiety's broad species-independent plasma hydrolysis confers a distinct advantage for preclinical pharmacokinetic-pharmacodynamic (PK-PD) modeling and clinical candidate selection.

Prodrug activation Plasma stability Ertapenem oral delivery

Medoxomil (OM) vs. Candesartan Cilexetil (CC): Divergent Enzymatic Bioactivation Pathways (CMBL vs. CES1)

A comprehensive comparative study by Ishizuka et al. (2013) revealed that olmesartan medoxomil (OM) bioactivation is mediated primarily by carboxymethylenebutenolidase homolog (CMBL), a cytosolic enzyme highly expressed in human intestine and liver, whereas candesartan cilexetil (CC) bioactivation depends on hepatic microsomal carboxylesterase 1 (CES1) [1]. OM-hydrolase activity was detected in cytosolic fractions of liver, intestine, and kidney across five species (human, monkey, dog, rat, mouse), while CC-hydrolase activity was concentrated in liver microsomes [1]. Recombinant CMBL did not hydrolyze CC, and recombinant CES2 did not significantly hydrolyze CC, indicating CES1 specificity for cilexetil [1]. This enzymatic divergence means medoxomil prodrugs undergo intestinal first-pass activation, whereas cilexetil prodrugs rely predominantly on hepatic activation—a critical pharmacokinetic differentiation affecting absorption-site bioactivation efficiency.

Enzymatic hydrolysis Tissue-specific bioactivation ARB prodrugs

5-Methyl vs. 5-Phenyl Substitution on Dioxolenone: Slower Hydrolysis at Physiological pH Enhances Predictability

A systematic structure-stability study of (oxodioxolenyl)methyl carbamates demonstrated that aryl substitution on the dioxolenone ring significantly alters hydrolysis rates at physiological pH. The 5-phenyl-substituted analog (1b) and 5-anisyl-substituted analog (1c) hydrolyzed 2–3 fold faster than the 5-methyl-substituted analog (1a) in pH 7.4 phosphate buffer, while hydrolysis rates at pH 1 and in rat plasma did not significantly differ among the three analogs [1]. This indicates that the 5-methyl substituent on the dioxol-2-one ring confers greater pH-dependent stability relative to aryl-substituted congeners, providing a more predictable hydrolysis profile across the gastrointestinal pH gradient. The acetate ester of the 5-methyl dioxol-2-one intermediate thus preserves this favorable stability characteristic for downstream prodrug construction.

Prodrug design Hydrolysis kinetics Structure-stability relationship

Medoxomil Alcohol vs. Acetate Intermediate: Protecting Group Strategy for Azilsartan Impurity Control

4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one is explicitly designated as Azilsartan Impurity 13 (CAS 209551-67-7) in pharmaceutical impurity reference standards [1]. The corresponding free alcohol, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH, CAS 91526-18-0), is commercially available but typically at purities of 93–98% (GC), requiring further purification for use in GMP synthesis . The acetate ester, by contrast, can be isolated and purified as a stable solid intermediate, enabling precise quantification as an impurity standard. In the synthesis of azilsartan medoxomil, the HPLC purity without targeted impurity control is only approximately 97.6%, with an unknown impurity exceeding 1.0% (typically ~3.0%) [2]. Access to the well-characterized acetate impurity standard enables identification and quantification of this process-related impurity, supporting regulatory filing requirements under ICH Q3A guidelines.

Pharmaceutical impurity profiling Azilsartan medoxomil Reference standard qualification

Priority Application Scenarios for 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one Based on Verified Differentiation Evidence


GMP Intermediate for Azilsartan Medoxomil and Olmesartan Medoxomil Manufacturing

The acetate ester is the preferred protected intermediate for large-scale synthesis of the medoxomil alcohol (DMDO-OH), as validated by the patented Piramal Pharma process that uses sodium acetate/KI in DMF at 25–30 °C followed by mild IPA·HCl deprotection [1]. This route avoids the cost and impurity challenges of the formate/acetonitrile method, making it suitable for kilo-lab to commercial-scale GMP production of azilsartan medoxomil and olmesartan medoxomil APIs.

Pharmaceutical Impurity Reference Standard for ANDA/NDA Regulatory Submissions

As Azilsartan Impurity 13 (CAS 209551-67-7), this compound is a characterized, isolable impurity standard used to identify, quantify, and control process-related impurities in azilsartan medoxomil drug substance and drug product [2]. Its availability as a stable solid enables HPLC method validation and batch-release testing under ICH Q3A guidelines, directly supporting Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) chemistry, manufacturing, and controls (CMC) sections.

Prodrug Candidate Screening: Comparator for Medoxomil vs. Pivoxil vs. Cilexetil Promoiety Selection

In early-stage prodrug discovery, the medoxomil promoiety—derived from DMDO-OH which is accessed via this acetate intermediate—should be benchmarked against pivoxil and cilexetil promoieties. The evidence demonstrates that medoxomil esters provide species-independent rapid plasma hydrolysis (unlike pivoxil) and intestinal CMBL-mediated bioactivation (unlike cilexetil's hepatic CES1 dependence) [3][4]. The acetate intermediate enables efficient synthesis of diverse medoxomil ester libraries for comparative PK screening across preclinical species.

Stability-Optimized Building Block for Dioxol-2-one-Containing Molecular Architectures

The 5-methyl substitution on the dioxol-2-one ring, as present in this acetate intermediate, provides a 2–3 fold slower hydrolysis rate at physiological pH 7.4 compared to 5-phenyl or 5-anisyl analogs [5]. This stability advantage makes the acetate ester the building block of choice for medicinal chemistry campaigns that require controlled, pH-dependent release profiles, including prodrugs of antiviral phosphonates (e.g., PMEA, cidofovir derivatives) and β-lactam antibiotics.

Quote Request

Request a Quote for 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.